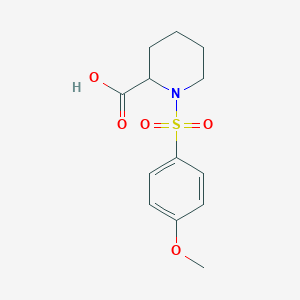
1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid” is a small molecule . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids . The compound has a molecular weight of 419.452 and a chemical formula of C19H21N3O6S .
Molecular Structure Analysis
The molecular structure of the compound includes a methoxy group (OCH3) attached to a benzenesulfonyl group, a piperidine ring, and a carboxylic acid group . The exact 3D structure was not found in the available resources.Applications De Recherche Scientifique
Selective Debenzylation of 1-benzyloxy-4-methoxy Benzene
Specific Scientific Field
This research falls under the field of Chemical Synthesis and Catalysis .
Summary of the Application
The study focuses on the selective debenzylation of 1-benzyloxy-4-methoxy benzene using 5-sulfosalicylic acid (SFSA) functionalized mesoporous silica nanocomposites (SBA/APTS/SFSA) synthesized by post grafting technique .
Methods of Application
The uniform incorporation of SFSA inside the mesoporous SBA-15 framework was confirmed by standard characterization techniques (PXRD, adsorption studies, FT-IR, etc.) . The catalytic activity studies showed the highest conversion and selectivity of the desired product on SBA/APTS/SFSA catalyst compared to homogeneous SFSA and other solid support (Al2O3 and SiO2) .
Results or Outcomes
The total surface area, pore size, and pore volume of the SBA/APTS/SFSA catalysts decreased with an increase in the concentration of SFSA, confirming the uniform insertion of SFSA into the mesoporous SBA-15 matrix .
Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride
Specific Scientific Field
This research is in the field of Pharmaceutical Chemistry .
Summary of the Application
The compound 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride, also known as SKF-96365, was synthesized as a probing tool for Store-Operated Calcium Entry (SOCE) assays .
Methods of Application
The synthesis involved a four-step process with an overall yield of 9%. The structure of the compound was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .
Results or Outcomes
SKF-96365 was identified as the first inhibitor of the CRAC (Ca2+ release-activated Ca2+ channel), the archetypal SOCE channel. This imidazole derivative inhibited thapsigargin-induced SOCE in Jurkat cells with an IC50 of 12 μM in a dose-dependent manner .
Selective Synthesis of N-Arylbenzene-1,2-Diamines or 1-Arylbenzimidazoles
Specific Scientific Field
This research is in the field of Organic Chemistry .
Summary of the Application
The study focuses on the selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents .
Methods of Application
The synthesis started from α-metallation with ruthenium trichloride, triggering the o-semidine rearrangement to produce the intermediate. This was then further transformed to a 1-aryl-1H-benzimidazole upon reacting with an aldehyde that was produced via oxidizing an alcohol with ruthenium trichloride .
Results or Outcomes
The solvent-controllable photoreaction of 4-methoxyazobenzenes afforded 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .
Synthesis of Chalcone-Salicylate Hybrid Compound
Specific Scientific Field
This research is in the field of Medicinal Chemistry .
Summary of the Application
A new hybrid compound of chalcone-salicylate (title compound) has been successfully synthesized using a linker mode approach under reflux condition .
Methods of Application
The structure of the title compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
Results or Outcomes
Computational approach was also applied in this study through molecular docking and MD simulation to explore the potential applications of the synthesized compound .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-10-5-7-11(8-6-10)20(17,18)14-9-3-2-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIAUQYRUNDBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)
![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2733904.png)
![(E)-2-cyano-N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733908.png)
![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2733909.png)
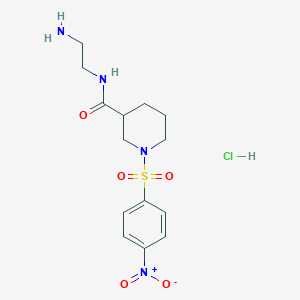
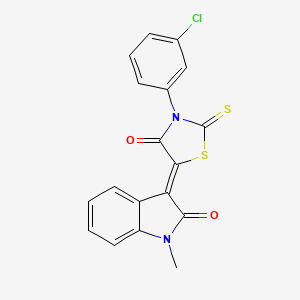
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)
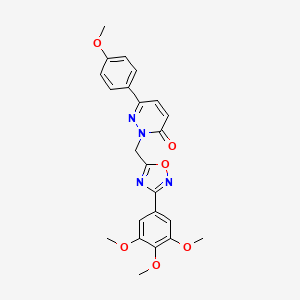
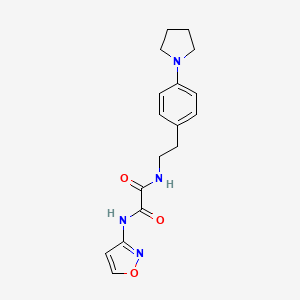
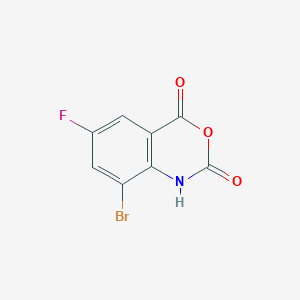
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2733917.png)

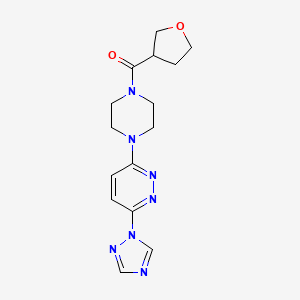
![N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2733920.png)